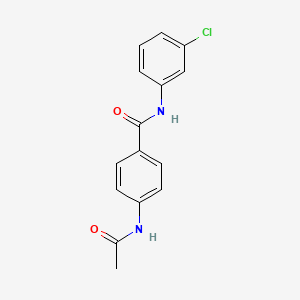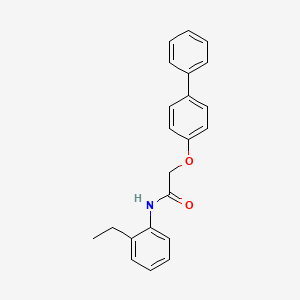
3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes, including allylic rearrangements and Michael addition. Garrido et al. (2011) described an enantioselective synthesis involving domino reactions: allylic acetate rearrangement, Ireland-Claisen rearrangement, and Michael addition, highlighting the complexity and precision required in synthesizing such compounds (Garrido et al., 2011). Xue et al. (2002) further demonstrated asymmetric syntheses of piperidine derivatives, emphasizing the role of stereoselectivity and the use of specific starting materials like L-aspartic acid (Xue et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals their complex hydrogen bonding and crystal structures. Anioła et al. (2016) provided insights into the hydrogen-bonded complex formations and the molecular structure optimization of related compounds, demonstrating the intricacies of molecular interactions and structural stability (Anioła et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactive nature and versatility. Boto et al. (2001) explored the oxidative decarboxylation and beta-iodination of amino acids to synthesize disubstituted piperidines, highlighting the chemical transformations these molecules can undergo (Boto et al., 2001).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like that of Szafran et al. (2007) on 4-carboxypiperidinium chloride provide detailed analysis of crystal structures and hydrogen bonding, shedding light on the physical characteristics of these compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other chemicals, define the applications and handling of piperidine derivatives. Research on the interaction of piperidine-3-carboxylic acid with different reagents, as seen in the work of Takahata et al. (2006), underscores the chemical versatility and reactivity of these molecules (Takahata et al., 2006).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : Research on compounds similar to 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid, such as 4-piperidinecarboxylic acid hydrochloride, has been focused on understanding their crystal and molecular structures. This includes studies using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Asymmetric Synthesis : The asymmetric synthesis of compounds structurally related to 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid has been explored, highlighting methods for creating stereoisomerically pure derivatives starting from basic organic compounds like L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Oxidation Reactions : Research has been conducted on the efficient oxidation of primary alcohols to aldehydes using compounds like 2,2,6,6-Tetramethyl-1-piperidinyloxy, which has implications for the oxidation reactions of similar compounds (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Nanomagnetic Reusable Catalysts : The use of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles in catalysis, specifically in the synthesis of complex organic compounds like 2,3-dihydroquinazolin-4(1H)-ones, has been a subject of study. This highlights the role of similar piperidine derivatives in catalytic processes (Ghorbani‐Choghamarani & Azadi, 2015).
Allyl Ester as Carboxy‐Protecting Group : Research into the use of allyl esters as protecting groups for carboxylic acids in the synthesis of complex molecules like neuraminic-acid glycosides has been conducted. This research is relevant to understanding the protective applications of the allyl group in compounds like 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid (Kunz, Waldmann, & Klinkhammer, 1988).
Spectroscopic Studies : Spectroscopic studies of compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been undertaken to understand their molecular interactions and structure. This provides insight into the behavior of similar piperidine derivatives (Anioła et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-8-16(15(19)20)9-5-10-18(12-16)11-13-6-3-4-7-14(13)17/h2-4,6-7H,1,5,8-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDWIKGXZEUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)
![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)